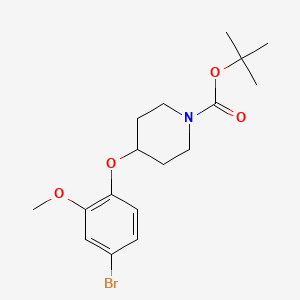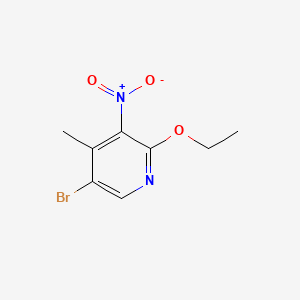
5-Bromo-2-etoxi-4-metil-3-nitropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, methyl, and nitro functional groups
Aplicaciones Científicas De Investigación
5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
Nitropyridines are generally known to participate in various chemical reactions, including suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound could interact with its targets through similar mechanisms.
Action Environment
It’s known that the compound is stable under room temperature and inert atmosphere conditions , suggesting that these factors could potentially influence its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine typically involves the bromination of 2-ethoxy-4-methyl-3-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: The major product is 5-amino-2-ethoxy-4-methyl-3-nitropyridine.
Oxidation Reactions: Products vary depending on the extent of oxidation, potentially forming aldehydes, ketones, or carboxylic acids.
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
Comparison: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its methoxy or hydroxy analogs
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-4-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-3-14-8-7(11(12)13)5(2)6(9)4-10-8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUKVYJBQLXLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682418 |
Source


|
| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-58-8 |
Source


|
| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
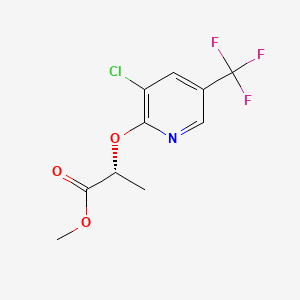
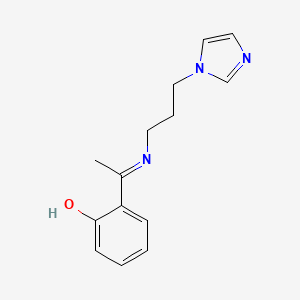
![N-[(3aR,4R,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B567506.png)
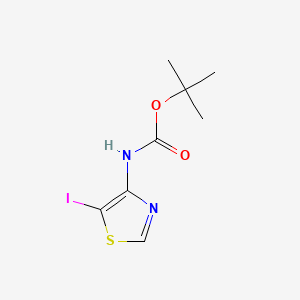
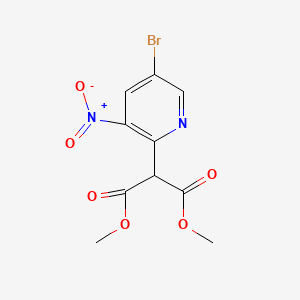
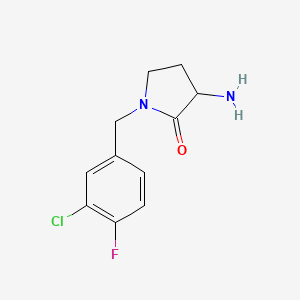
![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)
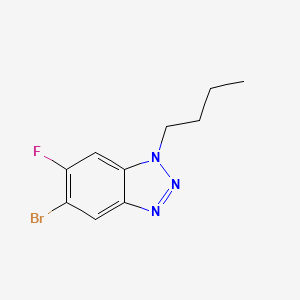
![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)
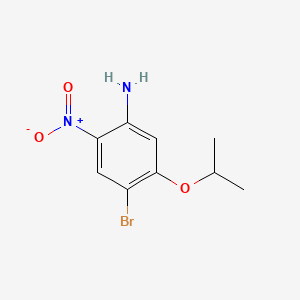
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
